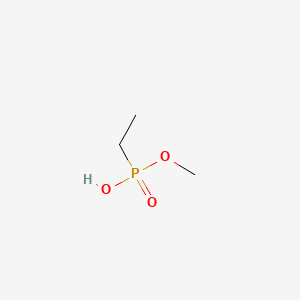
Monomethyl ethylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monomethyl ethylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Monomethyl ethylphosphonate can be synthesized through various methods. One common approach involves the reaction of ethylphosphonic dichloride with methanol under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure optimal yield. Another method involves the hydrolysis of phosphonate esters, which can be achieved under both acidic and basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to maintain precise reaction conditions. The use of continuous flow reactors and automated systems helps in achieving high purity and yield, making the process efficient and cost-effective.
Chemical Reactions Analysis
Hydrolysis and Stability
Monomethyl ethylphosphonate undergoes pH-dependent hydrolysis to yield ethylphosphonic acid and methanol . Data from analogous phosphonates (e.g., dimethyl phosphonate) suggest:
| pH | Half-Life (Hours) | Primary Products |
|---|---|---|
| 4 | ~470 | Ethylphosphonic acid, Methanol |
| 7 | ~3 | Rapid decomposition |
| 9 | <0.3 | Complete hydrolysis |
Mechanism: Base-catalyzed nucleophilic attack on the phosphorus center accelerates cleavage of the P–O bond3.
Enzymatic Degradation
FAD-Dependent Oxidoreductases (e.g., PbfC, PbfD1, PbfD2) catalyze oxidative cleavage of this compound analogs (e.g., M₁AEP):
-
Reaction :
Monomethyl ethylphosphonateEnzymePhosphonoacetate (PAA)+Methylamine
-
Evidence : NMR studies confirm methylamine and PAA as products4.
-
Efficiency : Enzymes exhibit substrate specificity, with PbfD1 showing higher activity toward ethyl-substituted phosphonates4.
Thermal Decomposition
At elevated temperatures (>160°C), this compound decomposes via radical pathways , releasing:
-
Phosphorus oxides (POₓ)
-
Ethylene
-
Methanol
Applications: This reactivity underpins its use as a flame retardant, though decomposition kinetics remain understudied1.
Environmental Fate
In aquatic systems, this compound partitions into water (log Kₒw = -1.2) and undergoes:
Scientific Research Applications
Monomethyl ethylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals
Mechanism of Action
The mechanism by which monomethyl ethylphosphonate exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby disrupting normal metabolic processes. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl methylphosphonate
- Diethyl ethylphosphonate
- Methylphosphonic acid
Uniqueness
Monomethyl ethylphosphonate is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted applications in research and industry .
Properties
CAS No. |
34637-92-8 |
|---|---|
Molecular Formula |
C3H9O3P |
Molecular Weight |
124.08 g/mol |
IUPAC Name |
ethyl(methoxy)phosphinic acid |
InChI |
InChI=1S/C3H9O3P/c1-3-7(4,5)6-2/h3H2,1-2H3,(H,4,5) |
InChI Key |
SMNZHEHSKZSQLM-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















